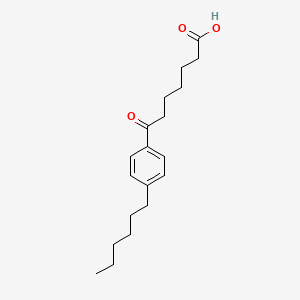
7-(4-Hexylphenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Hexylphenyl)-7-oxoheptanoic acid, also known as 4-HPOH, is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a molecular weight of 260.4 g/mol. It has several applications in the field of chemistry, such as in the synthesis of other organic compounds, and in the field of biochemistry, where it is used as a tool to study the structure and function of proteins.
Applications De Recherche Scientifique
Organic Solar Cells
7-(4-Hexylphenyl)-7-oxoheptanoic acid: is utilized in the development of organic solar cells. Its molecular structure is conducive to the formation of donor-acceptor conjugated polymers, which are essential for creating active layers in solar cells . These polymers exhibit desirable optical and electrochemical properties, such as broad absorption spectra and suitable HOMO-LUMO energy levels, making them effective for photovoltaic applications.
Corrosion Resistance Materials
The compound’s unique structure allows it to be incorporated into polymers that offer corrosion resistance. This application is particularly relevant in the protection of metals and alloys used in harsh environments, where the compound imparts stability and longevity to the materials .
Amperometric Sensors
In the field of electrochemistry, 7-(4-Hexylphenyl)-7-oxoheptanoic acid can be used to modify electrodes for amperometric sensors. These sensors are capable of detecting various substances with high sensitivity and selectivity, benefiting environmental monitoring and medical diagnostics .
Dielectric Materials
The compound’s molecular design is suitable for integration into dielectric materials. These materials are critical components in electronics, serving as insulators that can store and release electrical energy, thus enhancing the performance of capacitors and other electronic devices .
Drug Development
Due to its structural versatility, 7-(4-Hexylphenyl)-7-oxoheptanoic acid may play a role in drug development. Its framework can be tailored to interact with specific biological targets, potentially leading to the creation of new therapeutic agents.
Material Synthesis
The compound is also significant in the synthesis of new materials. Its reactive functional groups enable it to form bonds with various substrates, facilitating the creation of novel materials with customized properties for industrial applications.
Bioengineering Advancements
In bioengineering, 7-(4-Hexylphenyl)-7-oxoheptanoic acid could be employed to engineer biomaterials. Its ability to interact with biological systems may be harnessed to develop materials that can interface with living tissues, aiding in tissue engineering and regenerative medicine.
Cosmetic Applications
Lastly, derivatives of 7-(4-Hexylphenyl)-7-oxoheptanoic acid have been explored for cosmetic applications. They can serve as UV filters in sunscreens, providing protection against harmful ultraviolet radiation. Additionally, their antioxidant properties make them suitable for skincare products aimed at preventing photoaging .
Propriétés
IUPAC Name |
7-(4-hexylphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-2-3-4-6-9-16-12-14-17(15-13-16)18(20)10-7-5-8-11-19(21)22/h12-15H,2-11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUDEAWYSONOST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645431 |
Source


|
| Record name | 7-(4-Hexylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Hexylphenyl)-7-oxoheptanoic acid | |
CAS RN |
898791-55-4 |
Source


|
| Record name | 4-Hexyl-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Hexylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)
![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)
![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)






